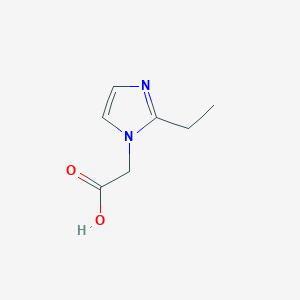

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBUBNNYBJRUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390222 | |

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883539-33-1 | |

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

This compound is an imidazole derivative with the following identifiers:

The hydrochloride salt of this compound is also available, with the molecular formula C₇H₁₀N₂O₂•HCl and a molecular weight of 190.63 g/mol .[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that where experimental data is not available, predicted values from computational models are provided.

| Property | Value | Data Type | Source |

| Boiling Point | 365.5 ± 25.0 °C at 760 mmHg | Predicted | [4] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted | [4] |

No experimental data for melting point, pKa, aqueous solubility, or logP for this compound has been identified in publicly available literature. The following sections provide standardized protocols for determining these essential parameters.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and similar organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [5][6][7]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with a high-boiling point oil or an automated digital apparatus).[7][8]

-

Heating: The apparatus is heated gradually. A rapid heating rate can be used initially, but the rate should be slowed to approximately 1-2°C per minute when the temperature is within 20°C of the expected melting point.[9]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow (0.5-1.0°C).[9]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, it represents the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [10][11]

-

Solution Preparation: A precise weight of the compound is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[11] To ensure solubility, a co-solvent may be used, though this can affect the pKa value. The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[11]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[11] The system should be purged with nitrogen to remove dissolved carbon dioxide.[11]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[11] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).[10] This can be determined from the graph or its derivative plots. Multiple titrations should be performed to ensure reproducibility.[11]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it affects absorption and distribution.

Methodology: Shake-Flask Method [12][13]

-

Equilibration: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed. The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [14][15]

-

Solvent Preparation: n-octanol and water (or a pH 7.4 buffer for LogD determination) are pre-saturated with each other by shaking them together for 24 hours and then allowing the phases to separate.[14]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated solvents. This solution is then mixed with a known volume of the other pre-saturated solvent in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases, and then left to allow the layers to fully separate.

-

Analysis: The concentration of the compound in each phase (the n-octanol and the aqueous layer) is measured using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate logical workflows for the experimental determination of physicochemical properties.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Caption: Logical Flow for pKa Determination using Potentiometric Titration.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. (2-Ethyl-1H-imidazol-1-yl)acetic acid | CAS#:883539-33-1 | Chemsrc [chemsrc.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. web.williams.edu [web.williams.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. The document details the synthetic pathway, experimental protocols, and the spectroscopic data essential for the characterization of this heterocyclic compound. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 883539-33-1 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of 2-ethyl-1H-imidazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The subsequent step is the hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

-

To a solution of 2-ethyl-1H-imidazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate.

Step 2: Hydrolysis of Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate

-

Dissolve the ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The solvent is then removed under reduced pressure, and the resulting solid is washed with a cold solvent like diethyl ether to remove any remaining impurities.

-

The solid product, this compound, is then dried under vacuum.

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In-Depth Technical Guide on the Biological Activity of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available scientific data regarding the specific biological activity of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. The information required to generate a detailed technical guide, including quantitative data, specific experimental protocols, and established signaling pathways for this exact compound, is not present in the accessible scientific literature.

This document aims to provide a contextual overview based on the biological activities of structurally related imidazole and imidazole acetic acid derivatives. This information is intended for research and drug development professionals to highlight potential areas of investigation for this compound, but it must be explicitly understood that the data presented does not pertain to the target compound itself.

Introduction to Imidazole Acetic Acid Derivatives

The imidazole ring is a crucial pharmacophore in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding allow for interaction with a wide array of biological targets. The attachment of an acetic acid moiety to the imidazole core, as seen in this compound, provides a key functional group that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of imidazole acetic acid have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. These include roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific substitution on the imidazole ring, such as the ethyl group at the 2-position in the compound of interest, is expected to significantly modulate this activity.

Potential Biological Activities of Structurally Related Imidazole Derivatives

While specific data for this compound is unavailable, research on analogous compounds suggests several potential areas of biological activity.

Enzyme Inhibition

Structurally similar imidazole-containing compounds have been identified as inhibitors of various enzymes. For instance, certain imidazole-derived acetic acids have been investigated as dual binders of human Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in the pathophysiology of Alzheimer's disease.

Receptor Antagonism

Alpha-substituted imidazole-4-acetic acid analogues have been identified as antagonists of the ρ1 γ-Aminobutyric Acid Type A (GABA-A) receptor.[1] This suggests that imidazole acetic acid scaffolds can be tailored to interact with specific receptor subtypes.

Anti-inflammatory Activity

N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, which share the core imidazole-acetic acid structure, have been synthesized and evaluated for their anti-inflammatory activity through the inhibition of p38 MAP kinase.[2]

Antiproliferative and Antimicrobial Properties

Various imidazole and imidazoline analogs have demonstrated antiproliferative activity against melanoma cell lines.[3] Furthermore, the imidazole scaffold is a well-established feature in many antimicrobial agents, with numerous derivatives showing activity against a range of bacterial and fungal pathogens.[4][5]

Cardiovascular Effects

Studies on 2-aryl-2-imidazolinyl-acetic acids have revealed cardiovascular effects, including reductions in blood pressure and heart rate in preclinical models.[6]

Postulated Experimental Investigation Workflow

Given the absence of data, a hypothetical workflow for the initial biological characterization of this compound is proposed. This workflow is based on standard preclinical drug discovery protocols.

Caption: Hypothetical workflow for biological evaluation.

Conclusion

The biological activity of this compound remains uncharacterized in the public scientific literature. Based on the diverse activities of structurally related imidazole acetic acid derivatives, this compound represents a scaffold of potential interest for further investigation across multiple therapeutic areas, including metabolic diseases, neuroscience, inflammation, oncology, and infectious diseases. The ethyl substitution at the 2-position is a key structural feature that would need to be specifically evaluated to determine its influence on potency and selectivity for any identified biological targets. Researchers and drug development professionals are encouraged to undertake foundational in vitro and in vivo studies to elucidate the pharmacological profile of this compound. Without such primary data, a comprehensive technical guide on its core biological activity cannot be compiled.

References

- 1. Discovery of α-Substituted Imidazole-4-acetic Acid Analogues as a Novel Class of ρ1 γ-Aminobutyric Acid Type A Receptor Antagonists with Effect on Retinal Vascular Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is limited. This guide provides key identifiers and outlines a probable synthesis pathway based on established methods for structurally related compounds. The biological activity described is based on the broader class of imidazole derivatives and may not be directly applicable to this specific molecule.

Compound Identification

This compound is a substituted imidazole derivative. Its core structure consists of an imidazole ring with an ethyl group at the 2-position and an acetic acid group attached to the nitrogen at the 1-position.

| Identifier | Value | Source |

| CAS Number | 883539-33-1 | AbacipharmTech, Santa Cruz Biotechnology |

| Molecular Formula | C₇H₁₀N₂O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 154.17 g/mol | Santa Cruz Biotechnology |

| Canonical SMILES | CCC1=NC=CN1CC(O)=O | - |

| InChI Key | - | - |

Proposed Synthesis

The proposed synthesis would involve the reaction of 2-ethylimidazole with a suitable haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Proposed Reaction Scheme:

-

N-Alkylation: 2-Ethylimidazole is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).

-

Hydrolysis: The resulting ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is then hydrolyzed to the carboxylic acid using an acid or base catalyst.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Significance

While no specific biological data for this compound has been found, the imidazole moiety is a common feature in many biologically active compounds.[6][7][8][9] Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole, miconazole) and has shown potential in the development of new antimicrobial agents.[7][10]

-

Anti-inflammatory Activity: Certain imidazole derivatives have demonstrated anti-inflammatory properties.[6][7]

-

Anticancer Activity: The imidazole scaffold is present in some anticancer agents, and research into new imidazole-based therapeutics is ongoing.[7][9]

-

Antiprotozoal Activity: Novel imidazole derivatives have been synthesized and shown to have potent activity against various protozoa.[11]

The presence of the acetic acid side chain could provide a site for further chemical modification or interaction with biological targets. It is plausible that this compound could serve as a building block in the synthesis of more complex, biologically active molecules.

Caption: General biological activities associated with the imidazole scaffold.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the reviewed literature. For researchers interested in working with this compound, it would be necessary to adapt existing protocols for similar imidazole acetic acid derivatives.

General Protocol for N-Alkylation of Imidazoles (Adaptable):

-

Materials: 2-Ethylimidazole, ethyl chloroacetate, potassium carbonate (anhydrous), acetone (anhydrous).

-

Procedure:

-

To a solution of 2-ethylimidazole in anhydrous acetone, add anhydrous potassium carbonate.

-

Add ethyl chloroacetate dropwise to the suspension at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the ester by column chromatography.

-

General Protocol for Ester Hydrolysis (Adaptable):

-

Materials: Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, hydrochloric acid or sodium hydroxide solution.

-

Procedure:

-

Dissolve the ester in an appropriate solvent (e.g., water, ethanol/water mixture).

-

Add a solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture.

-

If using acid hydrolysis, the product may precipitate as the hydrochloride salt. If using base hydrolysis, acidify the mixture to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Conclusion

This compound is a chemical compound for which key identifiers are available. While specific experimental data and biological activity studies are currently lacking in the public domain, its structural similarity to other biologically important imidazole derivatives suggests it could be a valuable compound for further research and development, particularly as a synthetic intermediate. The provided synthesis outline, based on established chemical principles, offers a starting point for its preparation in a laboratory setting. Researchers are encouraged to perform full analytical characterization (NMR, MS, IR) upon synthesis to confirm the structure.

References

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

- 6. scialert.net [scialert.net]

- 7. neuroquantology.com [neuroquantology.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. longdom.org [longdom.org]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Imidazole Acetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole acetic acids and their derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential across a range of disease areas. Their unique structural features allow for interaction with various biological targets, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the current landscape of substituted imidazole acetic acid research, focusing on their key applications, underlying mechanisms of action, and the experimental methodologies used in their evaluation.

Core Applications and Mechanisms of Action

Research into substituted imidazole acetic acids has unveiled their potential in several key therapeutic areas:

-

Neurological Disorders: As modulators of crucial neurotransmitter systems, these compounds show promise for treating a variety of neurological and psychiatric conditions.

-

Cancer: Certain derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

-

Thrombosis: A distinct class of these compounds has been identified as potent inhibitors of key enzymes in the coagulation cascade, suggesting their utility as novel antithrombotic agents.

-

Inflammatory and Allergic Conditions: By targeting histamine receptors, substituted imidazole acetic acids can modulate the inflammatory response, offering potential for the treatment of allergies and other inflammatory disorders.

The versatility of the imidazole scaffold allows for fine-tuning of its pharmacological properties through substitution, enabling the development of highly selective and potent drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data for various substituted imidazole acetic acid derivatives, showcasing their potency and efficacy in different biological assays.

Table 1: Histamine H3 Receptor Antagonist Activity

| Compound/Derivative | In Vitro Affinity (Ki, nM) | In Vivo Potency (mg/kg, p.o.) | Reference |

| 4-Hexanoyl derivative | Subnanomolar range | ~0.1 | [1] |

| 4-Acetyl-3-methyl derivative | Subnanomolar range | ~0.1 | [1] |

| Ciproxifan (cyclopropyl ketone derivative) | High | High | [1] |

| Compound 14 | 4.1 | - | [2] |

| Compound 5 | pKi = 8.35 (rat H3) | - | [3] |

Table 2: GABA Receptor Agonist and Modulatory Activity

| Compound/Derivative | Receptor Target | Activity | EC50 / Ki | Reference |

| Imidazole-4-acetic acid (IAA) | GABAA, GABAC | Partial Agonist | - | [4][5] |

| 5-Me-IAA | ρ1 GABAC | Full Agonist | 22-420 µM | [4] |

| 5-Ph-IAA | ρ1 GABAC | Full Agonist | 22-420 µM | [4] |

| 5-p-Me-Ph-IAA | ρ1 GABAC | Full Agonist | 22-420 µM | [4] |

| 5-p-F-Ph-IAA | ρ1 GABAC | Full Agonist | 22-420 µM | [4] |

| Imidazoleacetic acid hydrochloride | GABA-T | Non-competitive Inhibitor | Ki = 0.34 mM | [6] |

Table 3: Anticancer Activity (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Purine derivative 46 | MDA-MB-231 | 1.22 | [7] |

| Purine derivative 48 | MDA-MB-231 | 2.29 | [7] |

| Purine derivative 47 | A549 | 2.29 - 9.96 | [7] |

| 2-Phenyl benzimidazole derivative 35 | MCF-7 | 3.37 | [7] |

| 2-Phenyl benzimidazole derivative 36 | MCF-7 | 6.30 | [7] |

Table 4: Antithrombotic Activity

| Compound/Derivative | Target | Activity | Note | Reference |

| Substituted imidazole acetic acids (e.g., 10j) | Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | Potent Inhibitor | Accelerated clot lysis in vitro | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of substituted imidazole acetic acids.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies employed in the research and development of substituted imidazole acetic acids.

Synthesis of Substituted Imidazole Acetic Acid Analogues

A general and adaptable method for the synthesis of substituted imidazole acetic acids involves a multi-step process. For instance, the synthesis of 5-substituted imidazole-4-acetic acid analogues can be achieved through the following representative steps[9]:

-

Formation of the Imidazole Ring: This is often accomplished through a condensation reaction. For example, reacting an appropriate α-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt.

-

Introduction of the Acetic Acid Moiety: This can be achieved by various methods, such as the alkylation of an imidazole precursor with a haloacetic acid ester, followed by hydrolysis.

-

Substitution on the Imidazole Ring: Substituents at various positions of the imidazole ring can be introduced either by starting with appropriately substituted precursors or by direct functionalization of the imidazole ring.

-

Purification and Characterization: The final compounds are typically purified by column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

For a specific example, the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, has been achieved via N-alkylation of imidazole with tert-butyl chloroacetate followed by non-aqueous ester cleavage[10].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells (e.g., A549, HCT-116, HeLa) are seeded in 96-well plates at a specific density (e.g., 4.0 × 10³ cells per well) and incubated for 24 hours to allow for attachment.[11]

-

Compound Treatment: The cells are then treated with various concentrations of the substituted imidazole acetic acid derivatives for a defined period (e.g., 24 or 48 hours). A vehicle control is also included.[11]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[11][12]

-

Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11][12]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

FLIPR Membrane Potential (FMP) Assay

The FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential (FMP) assay is a high-throughput screening method used to measure changes in cell membrane potential, which is particularly useful for studying ion channels and G-protein coupled receptors.

-

Cell Culture: A stable cell line expressing the receptor of interest (e.g., HEK293 cells expressing the human homomeric ρ1 GABAC receptor) is cultured in appropriate media.[5]

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to grow to confluence.

-

Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential.

-

Compound Addition: The plate is placed in the FLIPR instrument, and the substituted imidazole acetic acid derivatives are added to the wells.

-

Fluorescence Measurement: The FLIPR instrument measures the fluorescence intensity in each well in real-time, both before and after the addition of the compound.

-

Data Analysis: Changes in fluorescence intensity are indicative of the compound's effect on the receptor and membrane potential. Agonists will typically cause a change in one direction, while antagonists will block the effect of a known agonist. EC50 or IC50 values can be calculated from the dose-response curves.[4][9]

Conclusion

Substituted imidazole acetic acids represent a promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a wide range of biological targets, including receptors and enzymes, has led to their investigation in diverse disease areas. The continued exploration of this chemical space, guided by robust experimental methodologies and a deeper understanding of their mechanisms of action, holds significant potential for the discovery of new and effective medicines. This guide provides a foundational overview for researchers and drug development professionals seeking to contribute to this exciting field.

References

- 1. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Substituted imidazole-4-acetic acid analogues: synthesis, modeling, and pharmacological characterization of a series of novel gamma-aminobutyric acid(C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of imidazole acetic acid inhibitors of activated thrombin-activatable fibrinolysis inhibitor as novel antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 2-ethyl-1H-imidazole derivatives

An In-depth Technical Guide to 2-Ethyl-1H-Imidazole Derivatives

The 2-ethyl-1H-imidazole scaffold is a versatile heterocyclic compound that has garnered significant attention from researchers in medicinal chemistry and materials science.[1][2] Its unique chemical structure, featuring a five-membered aromatic ring with two nitrogen atoms and an ethyl group at the 2-position, imparts a range of valuable properties.[3] In medicinal chemistry, these derivatives have been explored for their potential as anticancer, antifungal, and antimicrobial agents.[4][5][6] In industrial applications, 2-ethylimidazole serves as a crucial intermediate, epoxy curing agent, and corrosion inhibitor.[7][8] This guide provides a comprehensive review of the synthesis, applications, and key experimental data related to 2-ethyl-1H-imidazole derivatives for researchers, scientists, and drug development professionals.

Synthesis of 2-Ethyl-1H-Imidazole Derivatives

The synthesis of derivatives based on the 2-ethyl-1H-imidazole core typically involves the modification of the imidazole ring, most commonly through N-alkylation or N-acylation at the N1 position.[9] The lone pair of electrons on the N1 nitrogen makes it a nucleophilic center, readily reacting with various electrophiles. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

A general synthetic approach involves the reaction of 2-ethylimidazole with substituted aryl halides or other alkylating agents in the presence of a base. This straightforward method allows for the creation of a diverse library of compounds for further evaluation.

Caption: General workflow for the N-substitution of 2-ethyl-1H-imidazole.

Experimental Protocol: Synthesis of 1-(4-aminophenyl)-2-ethyl-1H-imidazole

This protocol details the synthesis of an amino-substituted derivative, which often serves as a key intermediate for further functionalization, such as amidation to produce potential anticancer agents.[5]

Step 1: Synthesis of 2-ethyl-1-(4-nitrophenyl)-1H-imidazole (Compound 1)

-

Dissolve 2-ethylimidazole in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydroxide (NaOH), to the solution to deprotonate the imidazole nitrogen.

-

Add 4-fluoronitrobenzene chloride to the reaction mixture.

-

Heat the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the crude product.

-

Purify the product by column chromatography to obtain pure 2-ethyl-1-(4-nitrophenyl)-1H-imidazole.

Step 2: Reduction to 1-(4-aminophenyl)-2-ethyl-1H-imidazole (Compound 2)

-

Dissolve the nitro-derivative (Compound 1) in a solvent like ethanol.

-

Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) or use catalytic hydrogenation.

-

Reflux the mixture for several hours until the reduction is complete, as monitored by TLC.

-

Filter the reaction mixture to remove the catalyst/reagents.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue is the desired 1-(4-aminophenyl)-2-ethyl-1H-imidazole, which can be used in subsequent steps without further purification.

Applications in Medicinal Chemistry

Imidazole derivatives are renowned for their wide spectrum of biological activities, and 2-ethyl-1H-imidazole derivatives are no exception.[2][4][6] Research has primarily focused on their potential as anticancer agents.

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives as inducers of apoptosis in cancer cells.[5] These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

The proposed mechanism involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. By triggering this pathway, these compounds can selectively eliminate cancer cells with minimal damage to healthy tissues.[4]

Caption: Simplified signaling pathway for apoptosis induction by derivatives.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives against three human cancer cell lines: SMMC-7721 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). 5-Fluorouracil (5-FU) was used as a positive control.[5]

| Compound | Substituent Group (R) | IC₅₀ (µM) vs. SMMC-7721 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |

| 4a | -NHCO(CH₂)₂CONH(CH₂)₂CH₃ | 21.31 | 30.15 | 25.43 |

| 4b | -NHCO(CH₂)₂CONH(CH₂)₄CH₃ | 20.17 | 25.48 | 22.81 |

| 4c | -NHCO(CH₂)₂CONH(CH₂)₅CH₃ | 18.53 | 21.33 | 19.46 |

| 4k | -NHCO(CH₂)₂CONHCH₂Ph | 12.35 | 15.62 | 13.84 |

| 4l | -NHCO(CH₂)₂CONHCH₂(4-Cl-Ph) | 9.84 | 11.27 | 10.15 |

| 5-FU | N/A | 16.75 | 20.13 | 18.42 |

| Data sourced from Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.[5] |

The data indicates that aromatic-substituted compounds, particularly those with a chloro-benzyl group (4l), exhibit higher potency compared to aliphatic-substituted compounds.[5] Compound 4l showed IC₅₀ values lower than the standard chemotherapeutic agent 5-FU across all tested cell lines.[5]

Applications in Materials Science

Beyond its biomedical potential, 2-ethylimidazole is a valuable commodity in industrial chemistry, primarily used in the formulation of high-performance polymers and protective coatings.[7]

-

Epoxy Curing Agent : It functions as a fast-acting curing agent or accelerator for epoxy resins. Its catalytic activity promotes the cross-linking of epoxy chains, resulting in a durable, rigid thermoset polymer with excellent thermal and chemical resistance. This makes it ideal for use in adhesives, composites, and electronic encapsulants.[8]

-

Corrosion Inhibitor : The imidazole ring can form a protective film on metal surfaces, inhibiting the electrochemical processes that lead to corrosion.[8] This property is leveraged in the formulation of anti-corrosion coatings and fluids for industrial applications.

-

Chemical Intermediate : Its reactive nature makes it a versatile building block for the synthesis of more complex specialty chemicals and pharmaceutical ingredients.[8]

Caption: Industrial applications derived from 2-ethylimidazole's properties.

Conclusion

2-Ethyl-1H-imidazole and its derivatives represent a significant class of heterocyclic compounds with a broad range of applications. In medicinal chemistry, they serve as a promising scaffold for the development of novel anticancer agents that function by inducing apoptosis. The ability to easily modify the core structure allows for the optimization of activity, as demonstrated by the superior potency of halogenated benzyl-substituted derivatives. In materials science, 2-ethylimidazole is a key component in the production of robust epoxy-based materials and protective coatings. Future research will likely continue to explore the therapeutic potential of new derivatives against a wider range of diseases and further refine their use in advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. 2-Ethylimidazole | C5H8N2 | CID 66130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Ethylimidazole/2-Ethyl-1h-Imidazole CAS 1072-62-4 - Buy 2-Ethylimidazole, 2-Ethyl-1h-Imidazole, CAS No 1072-62-4 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid and the experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to predict its characteristic spectral features.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds, including 2-ethyl-1H-imidazole and imidazole-1-yl-acetic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ (ethyl) | ~ 1.2 - 1.4 | Triplet | ~ 7.5 | |

| CH₂ (ethyl) | ~ 2.6 - 2.8 | Quartet | ~ 7.5 | |

| CH₂ (acetic acid) | ~ 4.6 - 5.1 | Singlet | - | |

| Imidazole C4-H & C5-H | ~ 6.9 - 7.5 | Singlets or Doublets | - | The exact shifts and multiplicities can vary based on the solvent and electronic environment. |

| COOH | > 10 | Broad Singlet | - | Often exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C H₃ (ethyl) | ~ 12 - 15 | |

| C H₂ (ethyl) | ~ 20 - 25 | |

| C H₂ (acetic acid) | ~ 48 - 53 | |

| Imidazole C 4 & C 5 | ~ 120 - 130 | Tautomerization can sometimes lead to broadened or undetectable signals for imidazole ring carbons in solution-state NMR[1]. |

| Imidazole C 2 | ~ 145 - 155 | |

| C OOH | ~ 166 - 173 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic/Alkane) | 2850 - 3150 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700 - 1735 | Strong |

| C=N, C=C (Imidazole Ring) | 1450 - 1600 | Medium |

| C-N | 1000 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | ~ 169.09 | The protonated molecular ion is expected in ESI+. |

| [M-H]⁻ | ~ 167.08 | The deprotonated molecular ion is expected in ESI-. |

| Fragmentation Ions | Various | Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45)[2][3]. The imidazole ring is relatively stable, but fragmentation of the ethyl and acetic acid side chains is expected[4]. |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds[5][6][7].

2.1 Synthesis: N-Alkylation of 2-Ethyl-1H-imidazole

This procedure is a common method for the N-alkylation of imidazoles.

-

Materials: 2-Ethyl-1H-imidazole, a suitable haloacetic acid ester (e.g., ethyl bromoacetate or tert-butyl chloroacetate), a base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve 2-Ethyl-1H-imidazole and the base in the chosen solvent in a round-bottom flask.

-

Add the haloacetic acid ester dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography.

-

Hydrolyze the ester to the carboxylic acid using either acidic or basic conditions, followed by neutralization. For instance, a tert-butyl ester can be cleaved using an acid like titanium tetrachloride in a non-aqueous solvent[5].

-

Isolate and purify the final product, this compound, by recrystallization or chromatography.

-

2.2 Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube[1].

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ions to obtain fragmentation patterns for structural confirmation.

-

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. ajgreenchem.com [ajgreenchem.com]

In-Depth Technical Guide to the Solubility Profile of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of pharmaceutical compounds, with a specific focus on 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. Due to the limited availability of public domain data on the specific solubility of this compound, this document emphasizes the experimental protocols necessary for its determination. The guide details established methods such as the Shake-Flask method for thermodynamic solubility, kinetic solubility assessment, and pH-dependent solubility profiling. These protocols are presented to enable researchers to generate reliable and reproducible solubility data, a critical parameter in the drug development process.

Introduction

Solubility is a fundamental physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a thorough understanding of a compound's solubility is paramount for formulation design, bioavailability estimation, and ensuring therapeutic efficacy. This compound is an organic compound with potential applications in pharmaceutical research. This guide addresses the critical need for a standardized approach to determining its solubility.

Experimental Protocols for Solubility Determination

The determination of aqueous solubility can be approached through various methods, each offering distinct advantages depending on the stage of drug discovery and the required precision. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[1][2]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic (or equilibrium) solubility.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[1][3]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solute during this step.

-

Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility as a concentration (e.g., mg/mL, µg/mL, or mol/L).

Table 1: Data Template for Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |

| Water | 25 | HPLC-UV | ||

| 0.1 M HCl | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||

| 0.1 M HCl | 37 | HPLC-UV | ||

| PBS (pH 7.4) | 37 | HPLC-UV |

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to rank compounds.[1] It measures the concentration at which a compound, dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[1]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.

-

Addition of Aqueous Buffer: Add a specific volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to each well.

-

Precipitation Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). The formation of a precipitate is detected by turbidimetry (light scattering) or nephelometry using a plate reader.[2]

-

Data Analysis: The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation.

pH-Dependent Solubility Profile

The solubility of ionizable compounds like this compound, which contains both an acidic carboxylic acid group and a basic imidazole ring, is highly dependent on the pH of the medium.[4][5] A pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8).

-

Solubility Measurement: Determine the thermodynamic solubility of this compound in each of these buffers using the shake-flask method described in section 2.1.

-

Profile Generation: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers. The resulting profile will illustrate how the solubility changes with pH. For a weak acid, solubility increases as the pH rises above its pKa.[5] Conversely, for a weak base, solubility increases as the pH falls below its pKa. The Henderson-Hasselbalch equation can be used to model this relationship, although experimental determination is often more accurate due to factors like counter-ion effects.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

Caption: General experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational framework for researchers and scientists to systematically determine the solubility profile of this compound. By following the detailed experimental protocols for thermodynamic, kinetic, and pH-dependent solubility, drug development professionals can generate the critical data needed for informed decision-making in formulation development and preclinical studies. The provided table template and workflow diagram serve as practical tools to guide and standardize the experimental process. The generation of a comprehensive solubility profile will be instrumental in advancing the research and potential therapeutic application of this compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available data and provides estimations based on structurally related compounds due to the absence of published experimental thermal stability data for 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid. All quantitative thermal data for the target compound should be regarded as predictive.

Introduction

This compound (CAS No. 883539-33-1) is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, formulation, and storage. This guide provides a comprehensive overview of the expected thermal properties of this compound, based on data from analogous structures, and outlines the standard methodologies for its experimental determination.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 883539-33-1 | [Chemical Supplier Data] |

| Molecular Formula | C₇H₁₀N₂O₂ | [Chemical Supplier Data] |

| Molecular Weight | 154.17 g/mol | [Chemical Supplier Data] |

| Appearance | White to off-white solid (predicted) | [General chemical properties of similar compounds] |

Thermal Stability Analysis (Predicted)

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available.[1][2] However, by examining structurally similar compounds, we can estimate its thermal behavior.

3.1. Predicted Thermal Properties

The following table summarizes the predicted and analogous thermal data.

| Parameter | Predicted Value for this compound | Analogous Compound Data | Source |

| Melting Point (°C) | > 100 (solid at room temperature) | (2-Methyl-1H-imidazol-1-yl)acetic acid: 108.7 °C2-Ethylimidazole: 78-81 °C | [3][4] |

| Boiling Point (°C) | 365.5 ± 25.0 (Predicted) | 2-Ethylimidazole: 268 °C | [4][5] |

| Decomposition Temperature (°C) | Not available | Data for imidazoles suggests decomposition often begins after melting. | [General thermal analysis literature] |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides | Not specified | [6] |

3.2. Interpretation

Based on the melting point of the methyl analog, (2-methyl-1H-imidazol-1-yl)acetic acid (108.7 °C), it is highly probable that this compound is a solid at room temperature with a melting point exceeding 100 °C.[3] The ethyl group might slightly alter the crystal lattice energy compared to the methyl group, leading to a variation in the melting point.

The predicted boiling point of 365.5 °C suggests that the compound has low volatility.[5] However, for many complex organic molecules, decomposition occurs before boiling, especially at atmospheric pressure. Therefore, Thermogravimetric Analysis would be essential to determine the actual temperature range of stability. Hazardous decomposition products are expected to be oxides of carbon and nitrogen, which is typical for nitrogen-containing organic compounds.[6]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, generalized protocols for these experiments.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

4.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify other thermal transitions such as glass transitions or polymorphic transformations.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Hold at the upper temperature for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at a rate of 10 °C/min to observe crystallization.

-

A second heating scan can be performed to investigate any changes in the material's thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

The melting point is determined as the onset or peak temperature of the endothermic melting event.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Stability Assessment.

5.2. Logical Relationship of Thermal Events

This diagram shows the expected sequence of thermal events for a typical organic compound like this compound upon heating.

Caption: Sequence of Thermal Events upon Heating.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable in the public domain, analysis of structurally related compounds allows for reasonable predictions. It is anticipated to be a crystalline solid with a melting point likely above 100 °C. For definitive characterization, experimental analysis using TGA and DSC is imperative. The protocols and workflows outlined in this guide provide a robust framework for researchers to conduct such an investigation, which is essential for the further development and application of this compound in pharmaceutical and other scientific fields.

References

- 1. aksci.com [aksci.com]

- 2. keyorganics.net [keyorganics.net]

- 3. (2-methyl-1H-imidazol-1-yl)acetic acid (25023-36-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 2-エチルイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 883539-33-1|2-(2-乙基-1H-咪唑-1-基)乙酸|2-(2-Ethyl-1H-imidazol-1-yl)aceticacid|-范德生物科技公司 [39.100.107.131]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

mechanism of action for imidazole-based compounds

An In-depth Technical Guide to the Mechanism of Action for Imidazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind to a wide array of biological targets.[1][] This versatility has led to the development of numerous imidazole-based drugs with diverse therapeutic applications, including antifungal, antiparasitic, anti-inflammatory, and anticancer agents.[3][4] This guide provides a detailed technical overview of the core mechanisms of action for these major classes of imidazole compounds, supplemented with quantitative data, experimental methodologies, and visual pathway diagrams.

Antifungal Imidazoles: Disruption of Fungal Membrane Integrity

The primary mechanism of action for imidazole antifungal agents is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[5]

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Imidazole antifungals, such as clotrimazole, miconazole, and ketoconazole, selectively target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11).[6][7] The imidazole nitrogen atom (N3) coordinates with the heme iron atom in the enzyme's active site, competitively inhibiting the demethylation of lanosterol, a precursor to ergosterol.[8][9]

This enzymatic blockade leads to two critical downstream effects:

-

Ergosterol Depletion: The fungal cell membrane becomes deficient in ergosterol, which is vital for maintaining its structural integrity, fluidity, and permeability.[10]

-

Toxic Sterol Accumulation: The accumulation of lanosterol and other 14α-methylated sterols within the membrane alters its physical properties, making it leaky and disrupting the function of membrane-bound enzymes.[6]

These combined effects lead to the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).[11][12]

Signaling Pathway & Mechanism Diagram

The inhibition of the ergosterol biosynthesis pathway is a direct mechanism that does not involve a complex signaling cascade but rather a critical metabolic disruption.

Quantitative Data: Antifungal Activity

The in vitro activity of imidazole compounds is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Fluconazole | Candida albicans | 0.5 | 32 | [13] |

| Ketoconazole | Candida albicans | 192 (average MIC) | 350 (average MFC) | [14] |

| Clotrimazole | Candida albicans | Varies | >128 (for resistant) | [15] |

| Miconazole | Candida albicans | Varies | >128 (for resistant) | [15] |

| SAM3 (experimental) | Candida spp. | 200 | N/A | [16] |

| AM5 (experimental) | Candida spp. | 312.5 | N/A | [16] |

| MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates. MFC: Minimum Fungicidal Concentration. |

Key Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate, following CLSI M27 guidelines.[17][18]

-

Medium Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS acid.

-

Drug Dilution: Prepare serial two-fold dilutions of the imidazole compound in a 96-well microtiter plate. The final concentration range should bracket the expected MIC.

-

Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.[18]

-

MIC Determination: The MIC is the lowest drug concentration that causes a significant (≥50%) reduction in turbidity compared to the drug-free growth control well.[19] Reading can be done visually or with a spectrophotometer.

This protocol measures the ergosterol content in fungal cells to confirm the mechanism of action of CYP51 inhibitors.

-

Cell Culture and Treatment: Grow fungal cells to mid-log phase and then expose them to the imidazole compound (at or below MIC) for several hours. Harvest and lyophilize the cells.

-

Saponification/Extraction: Add 2:1 chloroform:methanol to a known mass of dried fungal biomass and vortex thoroughly.[3] Alternatively, for total ergosterol, add alcoholic KOH and heat at 80°C for 30 minutes to saponify cellular lipids and extract sterols.[20]

-

Purification (Optional but recommended): Use Solid-Phase Extraction (SPE) with a silica cartridge to clean up the lipid extract. Elute non-polar lipids with hexane and then elute the ergosterol fraction with a chloroform:methanol mixture.[3]

-

HPLC Analysis: Inject the final extract into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of 100% methanol at a flow rate of ~1.5 mL/min.[11]

-

Detection and Quantification: Monitor the elution at 282 nm (the characteristic absorbance wavelength for ergosterol's conjugated diene system). Calculate the ergosterol concentration by comparing the peak area to a standard curve prepared with pure ergosterol.[21]

Antiparasitic Nitroimidazoles: Generation of Cytotoxic Radicals

Nitroimidazole compounds, such as metronidazole and benznidazole, are prodrugs that require reductive activation to exert their cytotoxic effects against anaerobic or microaerophilic protozoan parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[22]

Core Mechanism: Reductive Activation and DNA Damage

The mechanism is contingent on the low-redox potential environment within these anaerobic parasites.

-

Drug Activation: The nitro group (-NO₂) of the imidazole is reduced by low-redox-potential electron-transfer proteins unique to the parasite's anaerobic metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR) and thioredoxin reductase.[6][23][24]

-

Radical Formation: This reduction process, which occurs via acceptance of an electron from proteins like reduced ferredoxin, transforms the prodrug into a highly reactive short-lived nitroso radical.[][5]

-

Macromolecular Damage: These cytotoxic radicals can then covalently bind to and induce damage in various macromolecules. The primary target is thought to be DNA, where the radicals cause strand breaks and loss of helical structure, inhibiting nucleic acid synthesis and leading to cell death.[][25]

This activation mechanism is selective for anaerobic cells because in the presence of oxygen, the radical is rapidly oxidized back to its inactive nitro form, preventing the accumulation of cytotoxic intermediates.[5]

Reductive Activation Pathway Diagram

Quantitative Data: Antiparasitic Activity

The in vitro activity against parasites is often measured as the 50% inhibitory concentration (IC₅₀).

| Compound | Organism | IC₅₀ (µg/mL) | Condition | Reference(s) |

| Metronidazole | Giardia lamblia | 0.1 - 10 | Clinical Isolates | [12] |

| Metronidazole | Giardia duodenalis | 5.0 | 18h incubation | [4] |

| Metronidazole | Giardia duodenalis | 50.0 | 9h incubation | [4] |

| Metronidazole | Giardia isolates | 0.78 - 1.56 | Anaerobic, 24h | [26] |

| Metronidazole | Giardia duodenalis | 2.01 to 3.51-fold increase in resistant strains | 16 weeks exposure | [27] |

Key Experimental Protocols

This protocol determines the IC₅₀ of a nitroimidazole against Giardia duodenalis trophozoites.

-

Culture: Axenically culture G. duodenalis trophozoites in TYI-S-33 medium supplemented with bovine serum at 37°C.[12]

-

Drug Exposure: Seed culture tubes with a known concentration of trophozoites (e.g., 10⁵ cells/mL). Add various concentrations of the nitroimidazole compound (e.g., 0.5-150 µg/mL).[4]

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 9, 18, or 24 hours).

-

Viability Assessment: Assess cell viability. This can be done by:

-

Cell Counting: Chill tubes to detach adherent trophozoites, then count the number of viable cells using a hemocytometer and trypan blue exclusion.

-

Flow Cytometry: Stain cells with a viability dye like propidium iodide (PI) and analyze using a flow cytometer to quantify dead (PI-positive) cells.[4]

-

-

IC₅₀ Calculation: Plot the percentage of growth inhibition versus drug concentration and determine the concentration that inhibits 50% of parasite growth compared to an untreated control.[27]

This assay visualizes and quantifies DNA strand breaks in individual cells.

-

Cell Treatment: Expose parasite cells to the nitroimidazole compound under appropriate (anaerobic) conditions.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and spread onto a microscope slide pre-coated with normal agarose.

-

Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the DNA "nucleoids".

-

Electrophoresis: Place the slides in a horizontal electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA and separate broken fragments from intact DNA. Apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet tail".

-

Quantification: Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The extent of the tail is proportional to the amount of DNA damage.[28]

Anti-inflammatory Imidazoles: Modulation of Eicosanoid Synthesis

Certain imidazole derivatives exhibit anti-inflammatory properties primarily by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[23]

Core Mechanism: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory action of these compounds is analogous to that of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Target Enzyme: The key targets are the two isoforms of cyclooxygenase, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions (e.g., gastric protection), while COX-2 is inducible at sites of inflammation and is responsible for synthesizing prostaglandins that mediate pain and inflammation.[7]

-

Enzymatic Inhibition: Imidazole compounds bind to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all other prostaglandins and thromboxanes.

-

Selective vs. Non-selective: The therapeutic goal is often to achieve selective inhibition of COX-2 over COX-1 to reduce the gastrointestinal side effects associated with COX-1 inhibition. The specific substitutions on the imidazole scaffold determine the potency and selectivity of inhibition.[9]

Prostaglandin Synthesis Pathway Diagram

Quantitative Data: COX Inhibition

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Imidazo[2,1-b]thiazoles | ||||

| Compound 6a | COX-2 | 0.08 | >1250 | [9][29] |

| Compound 6b | COX-2 | 0.11 | >909 | [9] |

| Imidazoline Analogs | ||||

| Compound 17 | COX-2 | 0.3 | N/A | [30] |

| Celecoxib (Reference) | COX-2 | 0.091 | N/A | [30] |

| Benzimidazole Derivatives | ||||

| Compound 5l | COX-2 | 8.2 | >12.1 | [31] |

| Celecoxib (Reference) | COX-1 | 9.4 | 117.5 | [31] |

| COX-2 | 0.08 |

Key Experimental Protocols

This protocol measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

-